
2,3-dihydro-1H-inden-4-amine
Overview
Description
2,3-Dihydro-1H-inden-4-amine (CAS: 32202-61-2), also known as 4-aminoindan or indan-4-ylamine, is a bicyclic aromatic amine with the molecular formula C₉H₁₁N and a molecular weight of 133.19 g/mol . It exists as a liquid under standard conditions and serves as a versatile intermediate in organic synthesis and pharmaceutical research. The compound’s structure combines a fused benzene ring with a partially saturated five-membered ring, conferring unique electronic and steric properties that influence its reactivity and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-dihydro-1H-inden-4-amine typically involves the reduction of indanone derivatives. One common method is the catalytic hydrogenation of 4-indanone using a palladium catalyst under hydrogen gas. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures and pressures.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow hydrogenation processes. These methods utilize fixed-bed reactors with palladium or platinum catalysts to ensure efficient and scalable production. The reaction conditions are optimized to maximize yield and purity, often involving precise control of temperature, pressure, and hydrogen flow rates.
Chemical Reactions Analysis
Types of Reactions: 2,3-Dihydro-1H-inden-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or quinones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Further reduction can lead to the formation of fully saturated amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Indanone derivatives.
Reduction: Fully saturated amines.
Substitution: Halogenated indane derivatives.
Scientific Research Applications
Chemical Properties and Structure
2,3-Dihydro-1H-inden-4-amine has the molecular formula and features a bicyclic structure derived from indene. The presence of an amine group enhances its reactivity and potential biological activity. This compound is part of a larger class of indene derivatives known for their diverse chemical properties.
Medicinal Chemistry
This compound has been investigated for its potential therapeutic applications. Research indicates that derivatives of this compound may exhibit:
- Anticancer Activity : Preliminary studies suggest that related indole derivatives show promising anticancer properties. For instance, compounds structurally similar to this compound have been evaluated against various cancer cell lines, demonstrating significant inhibitory effects .
- Antiviral Properties : Certain derivatives have shown inhibitory effects against viruses such as influenza A and Coxsackie B3. In vitro assays revealed an IC50 value of 7.53 μmol/L for some related compounds .
The biological activity of this compound is a focus of ongoing research due to its interactions with biological systems:
- Enzyme Interactions : The compound may influence enzyme activities crucial for metabolic pathways, making it a candidate for drug development .
- Receptor Binding : Interaction studies have focused on its binding affinity to specific receptors, which is essential for understanding its pharmacological profile .
Chemical Synthesis
As a building block in organic synthesis, this compound is utilized in the preparation of more complex molecules:
Application | Description |
---|---|
Building Block | Used in the synthesis of fluorinated pharmaceuticals and other complex organic compounds. |
Precursor | Serves as a precursor in various chemical processes for producing advanced materials. |
Case Study 1: Anticancer Research
A study evaluated the anticancer potential of several indole derivatives related to this compound. The researchers optimized crystal structures and performed biological assays against cancer cell lines, finding notable activity that warrants further investigation into structure–activity relationships (SAR) .
Case Study 2: Antiviral Activity
Research conducted on the antiviral properties of (2,3-dihydro-1H-inden-4-yl)methanamine demonstrated efficacy against influenza A virus. In vitro tests showed that certain derivatives had IC50 values indicating significant antiviral activity, highlighting their potential as therapeutic agents .
Mechanism of Action
The mechanism by which 2,3-dihydro-1H-inden-4-amine exerts its effects depends on its specific application. In medicinal chemistry, it may act as a neurotransmitter analog, interacting with specific receptors in the brain. The molecular targets and pathways involved include:
Receptor Binding: The compound can bind to neurotransmitter receptors, modulating their activity.
Enzyme Inhibition: It may inhibit certain enzymes, affecting biochemical pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Derivatives of 2,3-Dihydro-1H-inden-4-amine
Halogen-Substituted Derivatives
- 7-Chloro-5-cyclopropyl-2,3-dihydro-1H-inden-4-amine (CAS: Not provided): Molecular Weight: 208.3 g/mol (C₁₁H₁₃ClN) . Synthesis: Prepared via palladium-catalyzed cross-coupling of 7-chloro-5-iodo-2,3-dihydro-1H-inden-4-amine with cyclopropyl boronic acid. Key steps include acetylation, iodination, and Suzuki-Miyaura coupling . Properties: Solid state (light brown), distinct NMR signals (e.g., δ=6.86 ppm for aromatic proton) . Applications: Intermediate in NLRP3 inflammasome inhibitors for inflammatory disorders .
- 7-Bromo-1,1,3-trimethyl-2,3-dihydro-1H-inden-4-amine (CAS: 1485489-35-7): Molecular Weight: 254.17 g/mol (C₁₂H₁₆BrN) .
Alkyl-Substituted Derivatives
2,2-Dimethyl-2,3-dihydro-1H-inden-4-amine (CAS: 1487165-40-1):
- N-(tert-Butyl)-2,3-dihydro-1H-inden-4-amine (CAS: Not provided): Molecular Weight: 190.16 g/mol (C₁₃H₂₀N) . Synthesis: Iron-catalyzed radical amination. Exhibits distinct NMR shifts (e.g., δ=1.31 ppm for tert-butyl protons) .
Fluorinated Derivatives
- 1,1-Difluoro-2,3-dihydro-1H-inden-4-amine (CAS: 1780559-04-7):
Functional Group Variations
N-Acetylated Derivatives
- N-(2,3-Dihydro-1H-inden-4-yl)acetamide: Molecular Weight: 176.40 g/mol (C₁₁H₁₃NO) . Synthesis: Acetylation of this compound with acetic anhydride .
Enantiomeric Forms
- (R)- and (S)-2,3-Dihydro-1H-inden-1-amine Hydrochloride :
Comparative Analysis
Key Research Findings
- Synthetic Challenges : The parent amine exhibits reduced nucleophilicity compared to aliphatic amines, limiting its utility in aza-Michael additions .
- Pharmaceutical Relevance : Halogenated derivatives (e.g., 7-chloro-5-cyclopropyl) show promise in targeting inflammatory pathways .
- Safety Profiles : Fluorinated derivatives carry higher hazards (e.g., H302 for oral toxicity) .
Biological Activity
2,3-Dihydro-1H-inden-4-amine is a compound of interest in medicinal chemistry due to its diverse biological activities. This bicyclic amine has been studied for its potential therapeutic applications, particularly in the fields of oncology and neurology. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure
The structure of this compound consists of an indene core with an amine functional group. This configuration contributes to its unique chemical properties and biological interactions.
Antimicrobial Properties
Research indicates that derivatives of this compound exhibit significant antimicrobial activity. For instance, compounds with specific substitutions at the indene ring have been shown to inhibit bacterial growth effectively. A study highlighted the potential of these compounds against various strains, suggesting a mechanism involving disruption of bacterial cell membranes and interference with metabolic pathways.
Anticancer Activity
The anticancer potential of this compound has been explored in several studies. It has been identified as a promising candidate for inhibiting cancer cell proliferation. For example, a derivative demonstrated cytotoxic effects on melanoma cells by inducing apoptosis through the activation of caspase pathways . The compound's ability to modulate key signaling pathways involved in cancer progression is a focal point for ongoing research.
Neurological Effects
Another area of interest is the compound's neuroprotective effects. It has been investigated for its potential role in treating neurodegenerative diseases. The mechanism appears to involve the modulation of neurotransmitter systems and reduction of oxidative stress in neuronal cells .
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Enzyme Interaction : The compound may act as an inhibitor or modulator of specific enzymes involved in metabolic processes.
- Receptor Binding : It may interact with various receptors, influencing signaling pathways related to cell growth and survival.
- Oxidative Stress Reduction : By scavenging free radicals, it potentially protects cells from oxidative damage.
Case Studies
Several case studies have provided insights into the efficacy and safety profiles of this compound derivatives:
Q & A
Q. Basic: What are the standard synthetic routes for preparing 2,3-dihydro-1H-inden-4-amine and its derivatives?
Methodological Answer:
The compound and its derivatives are typically synthesized via palladium-catalyzed cross-coupling reactions. For example, Suzuki-Miyaura coupling introduces cyclopropyl or aryl substituents using Pd(OAc)₂ and ligands like Catacxium-A in 1,4-dioxane/water under nitrogen. A representative procedure involves reacting 7-chloro-5-iodo-2,3-dihydro-1H-inden-4-amine with cyclopropyl boronic acid in the presence of Cs₂CO₃ at 100°C for 24 hours, yielding 7-chloro-5-cyclopropyl-2,3-dihydro-1H-inden-4-amine with a 28% yield after silica gel chromatography . Brominated derivatives (e.g., 5-bromo or 7-fluoro variants) are synthesized via electrophilic substitution using N-iodosuccinimide or fluorinating agents under controlled temperatures .
Q. Advanced: How can computational crystallography tools enhance structural refinement of this compound derivatives?
Methodological Answer:
The SHELX suite (SHELXL, SHELXS) is critical for small-molecule crystallographic refinement. For example:
- SHELXL : Refines high-resolution X-ray data by optimizing geometric parameters (bond lengths, angles) and thermal displacement coefficients. It handles twinned data and supports anisotropic refinement for heavy atoms .
- ORTEP-3 : Visualizes thermal ellipsoids to assess positional uncertainty in crystal structures .
- WinGX : Integrates data processing, structure solution, and refinement workflows, enabling efficient analysis of derivatives like 5-tert-butyl or trifluoromethyl-substituted inden-amines .
Q. Basic: What safety protocols are recommended for handling this compound in laboratory settings?
Methodological Answer:
Key safety measures include:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of vapors or dust .
- Waste Disposal : Collect contaminated materials in sealed containers and dispose via certified hazardous waste services .
- Emergency Procedures : For skin contact, rinse immediately with water for 15 minutes; for ingestion, seek medical attention and provide SDS documentation .
Q. Advanced: How do structural modifications (e.g., halogenation) impact the biological activity of this compound derivatives?
Methodological Answer:
Halogenation at the 5- or 7-position enhances binding affinity to biological targets. For instance:
- TRPV1 Antagonism : 5-tert-Butyl derivatives (e.g., ABT-102) show nanomolar potency (IC₅₀ = 5–7 nM) by competitively inhibiting capsaicin-evoked Ca²⁺ influx in dorsal root ganglion neurons .
- Aggrecanase Inhibition : Bromo-substituted derivatives exhibit selectivity over MMP-1/-2/-9 due to steric and electronic effects at the P1’ binding pocket .
- Data Analysis : Compare IC₅₀ values across derivatives using dose-response curves and molecular docking simulations to identify critical substituent interactions.
Q. Basic: What analytical techniques validate the purity and identity of synthesized this compound derivatives?
Methodological Answer:
- NMR Spectroscopy : ¹H NMR (300 MHz, DMSO-d₆ or CDCl₃) confirms substituent integration and coupling patterns (e.g., δ=7.36 ppm for aromatic protons in iodinated intermediates) .
- LCMS : Monitors molecular ion peaks (e.g., [M+H]⁺ at m/z 293.7 for 7-chloro-5-iodo derivatives) and detects byproducts .
- HPLC : Quantifies purity (>95%) using reverse-phase C18 columns with acetonitrile/water gradients .
Q. Advanced: How can researchers resolve contradictions in synthetic yields or biological activity data across studies?
Methodological Answer:
- Yield Optimization : Varying reaction conditions (e.g., catalyst loading, solvent polarity) may improve outcomes. For example, replacing Cs₂CO₃ with K₃PO₄ in Suzuki couplings can enhance cyclopropyl derivative yields .
- Biological Assay Variability : Standardize cell lines (e.g., HEK293-TRPV1) and assay protocols (e.g., Ca²⁺ flux vs. electrophysiology) to minimize discrepancies. Cross-validate findings using orthogonal methods (e.g., SPR for binding kinetics) .
- Statistical Analysis : Apply ANOVA or t-tests to assess significance of substituent effects on activity .
Q. Basic: What are common derivatives of this compound and their research applications?
Methodological Answer:
Q. Advanced: What computational strategies predict the reactivity of this compound in novel synthetic pathways?
Methodological Answer:
- DFT Calculations : Optimize transition states for cross-coupling reactions using Gaussian09 with B3LYP/6-31G(d) basis sets to predict regioselectivity .
- Retrosynthetic Analysis : Employ tools like ChemAxon or Reaxys to identify feasible routes for introducing electron-withdrawing groups (e.g., CF₃) at the 4-position .
- Machine Learning : Train models on existing reaction data (e.g., yields, conditions) to recommend optimal catalysts for Suzuki-Miyaura couplings .
Properties
IUPAC Name |
2,3-dihydro-1H-inden-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N/c10-9-6-2-4-7-3-1-5-8(7)9/h2,4,6H,1,3,5,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXTJLDXSGNEJIT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C(=CC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30185975 | |
Record name | Indan-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30185975 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32202-61-2 | |
Record name | 4-Aminoindane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=32202-61-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Aminoindan | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032202612 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Indanamine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76664 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Indan-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30185975 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Indan-4-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.303 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 4-AMINOINDAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3XLG4R478F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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